Bite Angle Constraint and Regioselectivity
The natural bite angle of 1,4-bis(diphenylphosphino)benzene (dppbz) is 83°, as determined by DFT calculations. In direct comparison, the natural bite angles of the aliphatic analog 1,4-bis(diphenylphosphino)butane (dppb) and the metallocene-based 1,1′-bis(diphenylphosphino)ferrocene (dppf) are significantly larger, at 99° and approximately 96° respectively [1]. This smaller, constrained angle directly influences the geometry of metal complexes and the ensuing reaction pathways. In Rh-catalyzed hydrothiolation of allyl amine, the use of dppbz (βn=83°) favors the anti-Markovnikov pathway by 2–4 kcal/mol, whereas the larger-bite-angle ligand dppb (βn=99°) preferentially promotes the Markovnikov pathway by 2–7 kcal/mol [1].
| Evidence Dimension | Natural Bite Angle (βn) and Regioselective Energy Barrier Difference |
|---|---|
| Target Compound Data | βn = 83°; Anti-Markovnikov pathway favored by 2–4 kcal/mol |
| Comparator Or Baseline | dppb: βn = 99°; Markovnikov pathway favored by 2–7 kcal/mol. dppf: βn ≈ 96° |
| Quantified Difference | Δβn = 16° (vs. dppb); Reversal of regioselectivity preference |
| Conditions | DFT calculations on Rh-catalyzed hydrothiolation of allyl amine [1] |
Why This Matters
Procurement of dppbz over dppb or dppf enables access to a distinct chelation geometry that can invert regioselectivity in catalytic transformations, a critical parameter for synthetic route design.
- [1] A DFT study on the mechanism of rhodium-catalyzed regioselective hydrothiolation of the allyl amine. Molecular Catalysis, 2019, 468, 62-74. View Source
